N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide
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Overview
Description
N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide is a chemical compound known for its unique structure and properties It is characterized by the presence of a nitroaniline group attached to an ethanaminium iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide typically involves the reaction of 2-nitroaniline with trimethylamine and iodomethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Nitration of Aniline: Aniline is nitrated to form 2-nitroaniline.
Quaternization: 2-nitroaniline is reacted with trimethylamine and iodomethane to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide involves its interaction with molecular targets through its nitro and quaternary ammonium groups. These interactions can lead to various biological effects, such as enzyme inhibition or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Trimethyl-2-(piperazin-1-yl)ethan-1-aminium iodide: Similar structure but with a piperazine ring instead of a nitroaniline group.
N,N,N-Trimethyl-2-(2-methylprop-2-enoyl)oxyethan-1-aminium chloride: Contains a different functional group, leading to distinct reactivity and applications.
Uniqueness
N,N,N-Trimethyl-2-(2-nitroanilino)ethan-1-aminium iodide is unique due to the presence of both a nitroaniline group and a quaternary ammonium center. This combination imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for targeted research and applications.
Properties
CAS No. |
144674-97-5 |
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Molecular Formula |
C11H18IN3O2 |
Molecular Weight |
351.18 g/mol |
IUPAC Name |
trimethyl-[2-(2-nitroanilino)ethyl]azanium;iodide |
InChI |
InChI=1S/C11H18N3O2.HI/c1-14(2,3)9-8-12-10-6-4-5-7-11(10)13(15)16;/h4-7,12H,8-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
VBHCNQKGNVQHTK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCNC1=CC=CC=C1[N+](=O)[O-].[I-] |
Origin of Product |
United States |
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